2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile
Description
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is a heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring, with a sulfanyl group and an acetonitrile moiety
Properties
IUPAC Name |
2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S2/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGYYVTFFCICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is unique due to the presence of both a thiophene and a pyrimidine ring, along with a sulfanyl group and an acetonitrile moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.
Structural Characteristics
The compound features a pyrimidine ring substituted with a thiophene moiety and a sulfanyl group, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 192.25 g/mol. The presence of the thiophene and pyrimidine rings suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the thiophene-pyrimidine core followed by sulfanylation and nitrilation processes. Optimization of reaction conditions is critical for achieving high yields and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and anti-inflammatory responses.
Enzyme Inhibition
- mPGES-1 Inhibition : The compound has been identified as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in prostaglandin synthesis linked to inflammation and tumor progression. Studies show that related compounds exhibit IC50 values in the low micromolar range against mPGES-1, suggesting that modifications to the structure can enhance inhibitory potency .
- Cell Line Studies : In vitro studies on A549 lung cancer cell lines demonstrated that derivatives of the compound induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The thiophene-pyrimidine scaffold may enhance membrane permeability or interact with bacterial enzymes, leading to growth inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
The biological activity of this compound may be attributed to its ability to bind selectively to target enzymes or receptors involved in inflammatory pathways. Molecular docking studies suggest that specific interactions at the active site of mPGES-1 can inhibit its enzymatic function, thereby reducing prostaglandin E2 synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
